Desacetylcefotaxime lactone M2
Description
Contextualization of Cephalosporin (B10832234) Biotransformation Pathways
Cephalosporins, like other β-lactam antibiotics, are subject to biotransformation, a process of biochemical modification within the body. wikipedia.org The core structure of cephalosporins, a dihydrothiazine ring fused to a β-lactam ring, allows for various modifications at specific side chains (C3 and C7), which not only determines their antibacterial spectrum but also influences their metabolic fate. nih.gov The biosynthesis of cephalosporins originates from three primary amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. ruhr-uni-bochum.de These precursors undergo a series of enzymatic reactions to form the foundational structure of cephalosporins. ruhr-uni-bochum.de
Identification of Desacetylcefotaxime (B1670277) Lactone M2 as a Cefotaxime (B1668864) Metabolite
Cefotaxime, a third-generation cephalosporin, undergoes significant metabolism in the body. nih.govwikipedia.org Approximately 20-36% of an administered dose of cefotaxime is excreted unchanged by the kidneys. drugbank.compfizer.com The primary and most well-known metabolite is desacetylcefotaxime, which is formed by the deacetylation of the parent compound and possesses antibacterial properties. asm.orgdrugbank.comnih.gov
Further down the metabolic cascade, desacetylcefotaxime is converted into desacetylcefotaxime lactone. oup.comnih.govacquirepublications.org This lactone is considered an inactive metabolite. medsinfo.com.au Subsequent degradation of this lactone leads to the formation of at least two other metabolites, which have been designated M2 and M3. oup.comdrugbank.compfizer.com These were formerly known as UP1 and UP2. oup.comnih.gov Desacetylcefotaxime Lactone M2 is, therefore, a downstream product in the metabolic pathway of cefotaxime. oup.comnih.gov While desacetylcefotaxime can be found in plasma under normal conditions, the M2 and M3 metabolites are typically observed only in the urine of humans and dogs. oup.comnih.gov However, in cases of impaired kidney function, such as in nephrectomized rats, M2 and M3 have been detected in plasma and bile. oup.comnih.gov These metabolites lack bactericidal activity. drugbank.compfizer.com
The established metabolic route is as follows: Cefotaxime → Desacetylcefotaxime → Desacetylcefotaxime Lactone → M metabolites (including M2). oup.comnih.gov
The formation of the desacetylcefotaxime lactone is considered the rate-limiting step in this pathway. oup.comnih.gov
Historical Perspective on Metabolite Discovery and Characterization
Cefotaxime was first synthesized in 1976 and entered commercial use in 1980. nih.govwikipedia.org Early research into its pharmacokinetics revealed that it was metabolized in the body. asm.org Studies using radiolabeled [14C]cefotaxime in rats, dogs, and humans were instrumental in elucidating its metabolic fate. oup.comnih.gov These investigations confirmed that a significant portion of the drug was excreted in the urine, with desacetylcefotaxime being the major metabolite detected in plasma. oup.comnih.gov
The discovery of further metabolites, M2 and M3, expanded the understanding of cefotaxime's complex biotransformation. oup.comnih.gov These compounds were initially designated UP1 and UP2. oup.comantiinfectivemeds.com It was established that these metabolites arose from the degradation of desacetylcefotaxime lactone. acquirepublications.organtiinfectivemeds.com The characterization of these metabolites helped to create a more complete picture of the drug's journey through the body, showing that species differences in cefotaxime metabolism are more quantitative than qualitative. oup.comnih.gov
Table 1: Key Compounds in the Cefotaxime Metabolic Pathway
| Compound Name | Role in Pathway | Antibacterial Activity |
|---|---|---|
| Cefotaxime | Parent Drug | Active |
| Desacetylcefotaxime | Primary Metabolite | Active (less than parent) asm.orgmedsinfo.com.au |
| Desacetylcefotaxime Lactone | Intermediate Metabolite | Inactive medsinfo.com.au |
| This compound | Downstream Metabolite | Inactive drugbank.compfizer.com |
| Metabolite M3 | Downstream Metabolite | Inactive drugbank.compfizer.com |
Table 2: Cefotaxime and its Metabolites
| Compound | Chemical Formula | Molar Mass | CAS Number |
|---|---|---|---|
| Cefotaxime | C16H17N5O7S2 | 455.46 g·mol−1 | 63527-52-6 |
| Desacetylcefotaxime Lactone | C14H13N5O5S2 | 395.41 g·mol−1 | 66340-33-8 pharmaffiliates.com |
Structure
3D Structure
Properties
CAS No. |
75679-12-8 |
|---|---|
Molecular Formula |
C14H15N5O6S2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(2R)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-[(2R)-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-24-19-8(6-4-27-14(15)16-6)10(20)17-9(12(21)22)11-18-7-5(3-26-11)2-25-13(7)23/h4,9,11,18H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8-/t9-,11+/m0/s1 |
InChI Key |
PHVYYFCTZOZQCX-KTFFUYHOSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@@H]([C@@H]2NC3=C(COC3=O)CS2)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC(C2NC3=C(COC3=O)CS2)C(=O)O |
Origin of Product |
United States |
Enzymatic and Chemical Pathways of Desacetylcefotaxime Lactone M2 Formation
Elucidation of the Cefotaxime (B1668864) Metabolic Cascade
The transformation of cefotaxime into Desacetylcefotaxime (B1670277) lactone M2 is a multi-step process that begins with the deacetylation of the parent drug and proceeds through the formation of a lactone intermediate.
Desacetylation of Cefotaxime to Desacetylcefotaxime
The initial and primary metabolic step for cefotaxime is its conversion to desacetylcefotaxime. nih.govresearchgate.net This reaction is an enzymatic hydrolysis of the O-acetyl group, a process primarily carried out by acetyl esterases. researchgate.netoup.com The liver is the main site for this biotransformation. oup.comnih.gov This desacetylation results in a metabolite, desacetylcefotaxime, which retains some antibacterial activity, although it is generally four to eight times less potent than the parent compound, cefotaxime. nih.gov In humans, approximately 24-30% of a parenteral dose of cefotaxime is excreted in the urine as this desacetyl derivative. nih.gov
Lactone Formation from Desacetylcefotaxime: Mechanistic Details
Following its formation, desacetylcefotaxime can undergo further transformation into a lactone. This process, known as lactonization, is an intramolecular esterification where the hydroxyl group attacks the carboxylic acid group within the same molecule, forming a cyclic ester. wikipedia.org The formation of desacetylcefotaxime lactone is a key step in the metabolic pathway leading to the inactive M2 metabolite. nih.govscribd.com Evidence suggests that the generation of further metabolites is dependent on the formation of this lactone form of the desacetyl metabolite. nih.gov
Hepatic Metabolism and Organ-Specific Biotransformation
The liver is the principal organ responsible for the metabolism of cefotaxime. oup.comnih.govresearchgate.net It is within the liver that the initial desacetylation of cefotaxime to desacetylcefotaxime primarily occurs. nih.govoup.comnih.gov This hepatic biotransformation is a crucial determinant of the drug's pharmacokinetic profile. nih.gov Studies have shown that in cases of liver cirrhosis, the half-life of cefotaxime can be significantly increased, indicating the liver's central role in its clearance. nih.gov
While the liver is the main site of metabolism, the kidneys also play a significant role in the excretion of both unchanged cefotaxime and its metabolites. drugbank.comnih.gov Approximately 20-36% of an intravenous dose is excreted by the kidneys as unchanged cefotaxime, and 15-25% as the desacetyl derivative. drugbank.com The interplay between hepatic metabolism and renal excretion dictates the concentrations of cefotaxime and its metabolites in the body.
| Organ | Role in Cefotaxime Metabolism | Key Processes |
| Liver | Primary site of metabolism | Desacetylation of cefotaxime to desacetylcefotaxime. nih.govoup.comnih.gov |
| Kidney | Primary site of excretion | Elimination of unchanged cefotaxime and its metabolites. drugbank.comnih.gov |
Comparative Analysis of Metabolic Routes and Species-Specific Variations
The metabolic fate of cefotaxime is not uniform across all species. While the fundamental pathway of desacetylation followed by lactone formation appears to be a common thread, the extent to which these transformations occur can vary significantly.
In rats, desacetylcefotaxime is typically the major excretion product and the sole metabolite of cefotaxime. nih.gov However, in man and dogs, further metabolites, identified as the stereoisomeric opened beta-lactam ring forms of desacetylcefotaxime lactone (referred to as M2 and M3), are also found in the urine. nih.govscribd.com This suggests that the metabolic pathway leading to these inactive end-products is more prominent in humans and dogs compared to rats. nih.gov These species-specific differences are considered to be more quantitative than qualitative, meaning the same metabolic pathways exist, but their relative importance differs between species. scribd.com
| Species | Primary Metabolite(s) | Notes |
| Rat | Desacetylcefotaxime | Further metabolites are only observed when renal elimination is impaired. nih.gov |
| Human | Desacetylcefotaxime, M2 and M3 metabolites | The formation of M2 and M3 from the lactone is a significant pathway. nih.govscribd.com |
| Dog | Desacetylcefotaxime, M2 and M3 metabolites | Similar metabolic profile to humans. nih.govscribd.com |
Biochemical and Biological Significance of Desacetylcefotaxime Lactone M2
Role as an Inactive Metabolic Product
The metabolism of cefotaxime (B1668864) follows a specific pathway, beginning with the deacetylation of cefotaxime to form desacetylcefotaxime (B1670277). nih.govresearchgate.net This initial metabolite retains some antibacterial activity. medsinfo.com.au However, desacetylcefotaxime is further metabolized into desacetylcefotaxime lactone. researchgate.netjscimedcentral.com This lactone is then converted into two inactive metabolites, designated as M2 and M3. nih.govscribd.com These metabolites, including Desacetylcefotaxime Lactone M2, are considered microbiologically inactive. karger.commedsinfo.com.au
The formation of the desacetylcefotaxime lactone is believed to be the rate-limiting step in this metabolic cascade. researchgate.netscribd.com The conversion of the lactone to the M2 and M3 metabolites involves the opening of the β-lactam ring. scribd.com Studies have shown that M2 and M3 are chemical isomers of each other. scribd.com While these metabolites are not typically found in the plasma of individuals with normal renal function, they have been detected in the plasma and bile of nephrectomized rats, indicating that the kidneys play a role in their clearance. nih.govresearchgate.net
The metabolic pathway can be summarized as follows: Cefotaxime → Desacetylcefotaxime → Desacetylcefotaxime lactone → Metabolites M2 and M3 nih.govresearchgate.net
All of these metabolic reactions are thought to primarily occur in the liver. researchgate.netresearchgate.net
Distribution and Presence in Biological Matrices
This compound, along with its isomer M3, has been identified in the urine of both dogs and humans. nih.govscribd.com However, under normal circumstances, these inactive metabolites are generally not detected in the plasma. nih.gov Their presence becomes more notable in specific physiological or experimental conditions.
In studies involving nephrectomized rats (rats with their kidneys removed), the M2 and M3 metabolites were found in both plasma and bile. nih.govresearchgate.net This suggests that while the liver is the primary site of metabolism, the kidneys are crucial for the excretion of these inactive products. When renal function is impaired, these metabolites can accumulate in the body.
The distribution of cefotaxime and its metabolites has been studied in various biological fluids. High-performance liquid chromatography (HPLC) methods have been developed to quantify cefotaxime, desacetylcefotaxime, and the lactone metabolites in serum and urine. dokumen.pub
Table 1: Presence of this compound in Biological Matrices
| Biological Matrix | Presence in Humans | Presence in Dogs | Presence in Rats |
| Urine | Yes nih.govscribd.com | Yes nih.govscribd.com | Not typically detected researchgate.net |
| Plasma | Not in normal individuals nih.gov | Not in normal individuals nih.gov | Found in nephrectomized rats nih.govresearchgate.net |
| Bile | Not specified | Not specified | Found in nephrectomized rats nih.govresearchgate.net |
This table is based on available research findings and may not be exhaustive.
Comparative Analysis of Metabolite Profiles Across Animal Models
Studies on the metabolism of cefotaxime have been conducted in various animal models, including rats, dogs, and humans, revealing both similarities and quantitative differences in their metabolite profiles.
In all three species—rats, dogs, and humans—the primary route of excretion for cefotaxime and its metabolites is through the urine, with over 80% of the administered dose recovered in urine. nih.govjscimedcentral.com The major metabolite identified across these species is desacetylcefotaxime. nih.govresearchgate.net
A key difference lies in the detection of the inactive metabolites M2 and M3. While these metabolites are found in the urine of dogs and humans, they are not typically observed in the urine of rats under normal conditions. scribd.comresearchgate.net However, as previously mentioned, M2 and M3 were detected in the plasma and bile of nephrectomized rats, suggesting a similar metabolic capability that is quantitatively different from dogs and humans. nih.govresearchgate.net
This indicates that the fundamental metabolic pathway of cefotaxime is consistent across these species, but the extent to which the final inactive metabolites are formed and excreted can vary. nih.govscribd.com The differences are considered to be more quantitative than qualitative. nih.govscribd.com
Table 2: Comparative Metabolite Profile of Cefotaxime
| Species | Unchanged Cefotaxime in Urine | Major Metabolite | Presence of M2 and M3 in Urine |
| Human | ~33% of dose nih.gov | Desacetylcefotaxime nih.gov | Yes nih.govscribd.com |
| Dog | Similar to human/rat nih.gov | Desacetylcefotaxime nih.gov | Yes nih.govscribd.com |
| Rat | Similar to human/dog nih.gov | Desacetylcefotaxime nih.gov | No (under normal conditions) researchgate.net |
Data compiled from various metabolism studies.
Advanced Analytical Methodologies for Desacetylcefotaxime Lactone M2 Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for isolating and quantifying Desacetylcefotaxime (B1670277) lactone M2 from complex biological samples. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Applications for Lactones
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of cefotaxime (B1668864) and its metabolites, including the lactone form. nih.govunesp.brasm.org Reversed-phase HPLC, in particular, is widely employed for its ability to separate polar and nonpolar compounds. nih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase.
Several studies have detailed the use of HPLC for the simultaneous determination of cefotaxime and its primary metabolite, desacetylcefotaxime, in biological fluids like plasma and urine. nih.govasm.org These methods often utilize a C18 or octadecylsilane (B103800) (ODS) column as the stationary phase. asm.orgnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) or ammonium (B1175870) acetate (B1210297), with the pH adjusted to optimize separation. nih.govnih.goviosrphr.org
For instance, a validated HPLC method for determining the lactone and total drug (lactone plus hydroxy-acid) of the antitumor drug DX-8951 in mouse plasma utilized a reverse-phase ODS column with a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer (pH 3). nih.gov This demonstrates the applicability of such systems for lactone analysis. Detection is commonly achieved using an ultraviolet (UV) detector set at a specific wavelength, often around 254 nm, where the compounds exhibit strong absorbance. unesp.brasm.org The retention times for cefotaxime and its metabolites are distinct, allowing for their individual quantification. asm.org
Table 1: Examples of HPLC Methods for Cefotaxime and Metabolite Analysis
| Analytical Method | Stationary Phase | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| Reversed-Phase HPLC | Octadecylsilane (10-cm) | 14% methanol and 1% acetic acid in distilled water | UV at 254 nm | Simultaneous determination of cefotaxime and desacetylcefotaxime in serum. asm.org |
| Reversed-Phase HPLC | C18 Aqua column | Not specified | Not specified | Determination of cefotaxime, desacetylcefotaxime, and desacetylcefotaxime lactone in plasma. researchgate.net |
| Reversed-Phase HPLC | Kinetex C8 (100 x 2.1 mm) | Acetonitrile and ammonium acetate (gradient) | ESI-MS/MS | Measurement of cefotaxime and desacetylcefotaxime in plasma. uq.edu.au |
| Reversed-Phase HPLC | ODS column | Acetonitrile/0.05 M potassium dihydrogen phosphate (pH 3) (18:82, v/v) | Not specified | Determination of lactone and total drug of DX-8951 in mouse plasma. nih.gov |
Other Chromatographic Methods in Metabolite Analysis
Beyond conventional HPLC, other chromatographic techniques have proven valuable in metabolite analysis. Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed, resolution, and sensitivity. A UHPLC-tandem mass spectrometry (MS/MS) method was developed for the measurement of cefotaxime and desacetylcefotaxime in minute plasma volumes, showcasing the power of this technique for pediatric studies where sample volume is a critical limitation. uq.edu.au This method employed a Kinetex C8 column and a gradient mobile phase of acetonitrile and ammonium acetate. uq.edu.au
Capillary electrophoresis is another technique reported for the analysis of cephalosporins, including cefotaxime and its metabolites, in various matrices like urine and plasma. unesp.br This method separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. Different analytical conditions, including the use of various buffers like sodium tetraborate (B1243019) and phosphate solutions, have been explored to achieve optimal separation. unesp.br
Spectroscopic Techniques for Structural Elucidation and Monitoring
Spectroscopic methods are indispensable for confirming the chemical structure of metabolites like Desacetylcefotaxime lactone M2 and for monitoring their formation and degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Degradation and Structural Studies of Lactones
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign the proton (¹H) and carbon (¹³C) signals of cefotaxime and its degradation products, including dimers and trimers. frontiersin.orgresearchgate.net By analyzing the NMR spectra, researchers can identify the connection sites and stereochemistry of these molecules. frontiersin.org For instance, the formation of a Schiff base ligand derived from cefotaxime was confirmed by the presence of a characteristic singlet in the ¹H NMR spectrum and a corresponding peak in the ¹³C-NMR spectrum. nih.gov
Mass Spectrometry (MS) for Metabolite Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive and specific technique used for the identification and quantification of metabolites. When coupled with a chromatographic system like HPLC or UHPLC (LC-MS), it provides a robust platform for analyzing complex mixtures. iosrphr.orgscispace.com In LC-MS analysis, the mass spectrometer detects and fragments the ions of the separated compounds, generating a unique mass spectrum that serves as a molecular fingerprint.
For the analysis of cefotaxime and its metabolites, electrospray ionization (ESI) is a commonly used ionization source, often operated in the positive ion mode. uq.edu.au The mass transition ion-pair for cefotaxime has been identified at m/z 478.1. iosrphr.org Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a precursor ion and fragmenting it to produce product ions, a process known as multiple reaction monitoring (MRM). uq.edu.au This technique was instrumental in a UHPLC-MS/MS method that achieved high precision and accuracy for the quantification of cefotaxime and desacetylcefotaxime. uq.edu.au
Table 2: Mass Spectrometry Parameters for Cefotaxime Analysis
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
|---|---|---|---|---|
| Cefotaxime | Positive ESI | 478.1 | Not specified | iosrphr.org |
| Desacetylcefotaxime | Positive ESI | Not specified | Not specified | uq.edu.au |
| Cefotaxime (Internal Standard) | Positive ESI | Not specified | Not specified | uq.edu.au |
Optimization of Sample Preparation Strategies for Biological Matrix Analysis
The accurate analysis of this compound in biological matrices such as plasma and urine necessitates effective sample preparation to remove interfering substances. nih.govtiaft.org Protein precipitation is a common first step for plasma samples, often achieved by adding an organic solvent like acetonitrile. nih.govasm.orguq.edu.au This process denatures and precipitates proteins, which can then be removed by centrifugation. nih.govasm.org
Following deproteinization, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for further purification and concentration of the analytes. nih.govnih.gov One method for plasma analysis involved deproteinization with acetonitrile followed by extraction with a chloroform (B151607) and 1-butanol (B46404) mixture. nih.gov This approach effectively removed many endogenous interfering materials, leaving the cephalosporin (B10832234) and its metabolite in the aqueous phase for direct injection into the chromatograph. nih.gov
For the analysis of lactones, solid-phase extraction using a C18 cartridge has been shown to be effective in separating the lactone form from the total drug. nih.gov The choice of extraction solvent and pH are critical parameters that must be optimized to ensure efficient recovery of the target analytes. The goal of any sample preparation strategy is to produce a clean sample extract that is compatible with the subsequent analytical instrumentation, thereby ensuring the reliability and accuracy of the results. tiaft.org
Synthesis and Derivatization Strategies Relevant to Desacetylcefotaxime Lactone
Chemical Synthesis Approaches to Lactone Structures
Chemical synthesis provides versatile pathways to lactone structures, offering control over molecular architecture. For compounds like desacetylcefotaxime (B1670277) lactone, which contains a complex, fused ring system including a β-lactam, specific synthetic challenges must be addressed.
Intramolecular cyclization is a foundational strategy in organic synthesis for forming ring structures. mdpi.commasterorganicchemistry.com The formation of lactones, which are cyclic esters, can be achieved through the intramolecular esterification of a hydroxy-carboxylic acid. In the context of β-lactones, this involves a β-hydroxy carboxylic acid precursor. The reaction typically proceeds by activating the carboxylic acid group, which is then susceptible to nucleophilic attack by the hydroxyl group at the β-position, leading to the formation of the four-membered ring and the elimination of water.
While this is a general principle, the synthesis of the complex fused lactone structure in desacetylcefotaxime involves significant synthetic hurdles. The Dieckmann condensation, an intramolecular variation of the Claisen condensation, is a well-established method for producing cyclic β-keto esters, particularly five- and six-membered rings. libretexts.org Such principles of intramolecular ring closure are central to the synthesis of complex heterocyclic systems. For the formation of four-membered rings, the reaction kinetics and thermodynamics must be carefully controlled, often requiring high dilution to favor the intramolecular pathway over intermolecular polymerization. masterorganicchemistry.com
Ring-expansion carbonylation (REC) has emerged as a powerful and atom-economical method for synthesizing β-lactones from readily available epoxides and carbon monoxide. nih.gov This technique typically employs a bimetallic catalytic system, often involving a cobalt carbonyl complex. nih.govrsc.org The reaction mechanism involves the insertion of a carbon monoxide molecule into one of the carbon-oxygen bonds of the epoxide ring, expanding it from a three-membered to a four-membered lactone ring.
Recent advancements have focused on developing both homogeneous and heterogeneous catalysts to improve efficiency, selectivity, and catalyst recyclability. nih.gov For instance, chiral chromium (III) complexes have been used in conjunction with dicobalt octacarbonyl (Co₂(CO)₈) to achieve the asymmetric ring-expansion of meso-epoxides, yielding enantioenriched β-lactones. rsc.org Similarly, rhodium-catalyzed ring expansion of aziridines to β-lactams is a related and well-established protocol. nih.govresearchgate.net These techniques are highly relevant for the synthesis of the β-lactone core, and their application could be envisioned for constructing the tricyclic lactone system of desacetylcefotaxime or its analogues.
Table 1: Research Findings on Ring-Expansion Carbonylation for Lactone Synthesis
| Catalyst System | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|
| [Lewis acid]⁺[Co(CO)₄]⁻ | Epoxides | β-Lactones | Bimetallic systems show exceptional activity and selectivity in homogeneous catalysis. | nih.gov |
| Chiral Cr(III) chloro complexes + Co₂(CO)₈ | meso-Epoxides | Enantioenriched β-Lactones | First demonstration of asymmetric ring-expansion carbonylation of meso-epoxides. | rsc.org |
| Rhodium complexes | Aziridines | β-Lactams | Efficient and highly regioselective ring expansion to form β-lactam rings. | researchgate.net |
Intramolecular Dehydration Condensation Reactions for β-Lactones
Biotransformation and Microbial Synthesis of Lactones
The primary route to the formation of desacetylcefotaxime lactone in vivo is through biotransformation. Following administration, cefotaxime (B1668864) is metabolized in the liver by esterases to desacetylcefotaxime, which retains antibacterial activity. f1000research.comhpra.iejscimedcentral.com This metabolite is then converted into the inactive desacetylcefotaxime lactone. jscimedcentral.comacquirepublications.org This conversion is considered the rate-limiting step in the metabolic pathway that continues to the formation of other metabolites, designated M2 and M3. oup.comnih.govresearchgate.net The entire metabolic sequence from cefotaxime to these subsequent metabolites occurs in the liver. oup.comnih.govoup.com
Table 2: Metabolic Pathway of Cefotaxime
| Precursor | Product | Key Transformation | Location | Reference |
|---|---|---|---|---|
| Cefotaxime | Desacetylcefotaxime | Deacetylation | Liver | f1000research.comhpra.ie |
| Desacetylcefotaxime | Desacetylcefotaxime lactone | Intramolecular cyclization (lactonization) | Liver | jscimedcentral.comoup.comnih.gov |
Beyond the specific metabolism of cefotaxime, microbial biosynthesis represents a sustainable and growing field for the production of various lactones. mdpi.com Many microorganisms produce lactones that are used as flavors, fragrances, and platform chemicals. mdpi.com The enzymes involved in β-lactam biosynthesis, such as those in the penicillin and cephalosporin (B10832234) pathways, are well-studied and provide a blueprint for how nature assembles these strained rings. google.comresearchgate.net For example, isopenicillin N synthase catalyzes an oxidative cyclization to form the bicyclic core of penicillins. google.com While the enzymatic formation of desacetylcefotaxime lactone occurs within the human body, the principles of microbial biosynthesis could potentially be harnessed to produce this or related compounds in engineered microorganisms.
Design and Synthesis of Analogues for Mechanistic Probing
The synthesis of analogues is a cornerstone of medicinal chemistry, used to probe structure-activity relationships, investigate metabolic pathways, and develop new therapeutic agents. scripps.edunih.gov For cephalosporins, synthetic efforts have historically focused on modifying the side chains at the C-3 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) core to alter antibacterial spectrum and pharmacokinetic properties. nih.gov
Designing and synthesizing analogues of desacetylcefotaxime lactone could serve several research purposes. Such analogues would be invaluable for:
Mechanistic Studies: Investigating the precise enzymatic or chemical mechanisms responsible for its formation from desacetylcefotaxime and its subsequent degradation to M2 and M3 metabolites. oup.comacquirepublications.org
Stability Analysis: Determining how structural modifications affect the stability of the tricyclic lactone system.
Analytical Standards: Providing reference compounds for advanced analytical and metabolism studies.
The synthesis of such analogues could involve introducing different substituents at various positions of the cephalosporin skeleton before the lactonization step. Research has already been conducted on synthesizing novel cephalosporins with different lactonyloxyimino moieties to evaluate their antibacterial activity. nih.gov Similarly, novel long-chain β-lactones have been synthesized and tested for activity against various pathogenic bacteria, demonstrating the continued interest in lactone-containing molecules as potential therapeutic leads. nih.gov These approaches showcase the feasibility of creating diverse lactone-containing cephalosporin structures for further investigation.
Table 3: Compound Names Mentioned in this Article
| Compound Name | |
|---|---|
| 7-aminocephalosporanic acid (7-ACA) | |
| Cefotaxime | |
| Desacetylcefotaxime | |
| Desacetylcefotaxime lactone | |
| Isopenicillin N |
Theoretical and Mechanistic Investigations of Lactone Ring Systems
Computational Chemistry Approaches for Reaction Pathway Modeling
Computational chemistry provides powerful tools to model reaction pathways at an atomic level, offering insights that are often inaccessible through experimental methods alone. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in understanding the intricacies of lactone ring formation.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the energetics of reaction pathways, including transition states and intermediates, providing a quantitative understanding of reaction mechanisms. aps.org
In the context of lactone formation, DFT studies have been employed to explore various mechanistic possibilities. For β-lactone formation, two primary pathways are often considered: a concerted, asynchronous [2+2] cycloaddition and a stepwise aldol-lactonization process. luc.edursc.org DFT calculations help to distinguish between these pathways by computing the potential energy surface and identifying the lowest energy route.
Concerted vs. Stepwise Mechanisms: DFT computations on related systems have revealed that the mechanism can be highly dependent on the substrate's stereochemistry and the catalyst involved. luc.educore.ac.uk For some reactions, a concerted but asynchronous formal [2+2] aldol-lactonization is favored, while for others, a stepwise mechanism involving a distinct intermediate is the operative pathway. luc.edu
Transition State Analysis: DFT is used to calculate the activation energy barriers for each step of the proposed mechanism. For example, in the hydrolysis of model β-lactam antibiotics, DFT has been used to study the effect of ancillary water molecules on the reaction barriers, showing that the presence of a water molecule can lower the free-energy barriers for hydrolysis. acs.org
Photocatalytic Degradation: The degradation pathways of cefotaxime (B1668864) have also been analyzed using a combination of experimental techniques and DFT calculations. researchgate.net These studies propose rational degradation pathways by identifying intermediates and calculating their stability, offering a comprehensive view of the molecule's breakdown under specific conditions. researchgate.net
Table 1: Representative DFT Calculation Applications in Reaction Mechanism Studies
| Study Type | Focus of Calculation | Key Findings | Reference(s) |
| Mechanistic Elucidation | Distinguishing between concerted and stepwise lactonization | Revealed two distinct mechanisms: a concerted, asynchronous [2+2] aldol-lactonization and a stepwise spiro-lactonization. | luc.edu |
| Reaction Kinetics | Effect of water on β-lactam hydrolysis | An additional water molecule was found to lower the free-energy barriers for the reaction. | acs.org |
| Degradation Pathway | Proposing photocatalytic degradation pathways for Cefotaxime | Identified intermediates and elucidated the mechanism of breakdown under visible light. | researchgate.net |
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of biological processes such as enzyme-substrate interactions. Classical MD simulations are particularly useful for studying the conformational dynamics of enzymes like β-lactamases, which are responsible for the hydrolysis and subsequent potential lactonization of β-lactam antibiotics like cefotaxime. oup.comrsc.org
The interaction of cefotaxime with β-lactamases is a key area of investigation. MD simulations of various β-lactamase enzymes (e.g., CTX-M, TEM, KPC-2, OXA-48) in complex with cefotaxime have provided significant insights. oup.commdpi.combsac.org.ukbohrium.com
Conformational Dynamics: Simulations show that protein dynamics play a crucial role in substrate recognition and catalysis. mdpi.comroyalsocietypublishing.org For instance, MD simulations of CTX-M-9 β-lactamase have been used to identify residues that are dynamically coupled to the motion of the bound cefotaxime, predicting mutations that can affect drug resistance. oup.com
Enzyme-Substrate Binding: MD simulations help visualize how cefotaxime binds to the active site of the enzyme. These studies can reveal the key interactions that stabilize the acyl-enzyme intermediate, a crucial step in the hydrolysis pathway that precedes lactone formation. rsc.org
Allosteric Effects: Researchers use computational techniques like dynamical non-equilibrium molecular dynamics (D-NEMD) to identify communication networks within the enzyme. These studies can predict how mutations far from the active site can still impact catalytic activity against substrates like cefotaxime. bsac.org.uk For example, a G89D mutation in KPC-2, identified through D-NEMD, was shown to increase the enzyme's hydrolytic activity against cefotaxime. bsac.org.uk
Table 2: Insights from Molecular Dynamics Simulations of β-Lactamase-Cefotaxime Interactions
| Enzyme Studied | Simulation Focus | Key Insight | Reference(s) |
| CTX-M9 | Positional mutual information analysis | Identified 31 residues dynamically linked to cefotaxime's motion, predicting sites important for catalysis. | oup.com |
| TEM β-lactamases | Functional dynamics of substrate recognition | Compared dynamics of wild-type and extended-spectrum mutants to understand substrate specificity for cefotaxime. | mdpi.com |
| KPC-2 | Dynamical non-equilibrium MD (D-NEMD) | Identified allosteric communication networks and predicted a non-active site mutation (G89D) that enhances cefotaxime hydrolysis. | bsac.org.uk |
| Ancestral β-lactamases | Conformational differences in the acyl-enzyme intermediate | Analyzed trajectories to understand how conformational dynamics inform substrate specificity. | rsc.org |
Density Functional Theory (DFT) Calculations for Lactone Formation Mechanisms
Stereochemical Aspects of Lactone Ring Formation and Isomerism
The formation of a lactone ring from a chiral precursor is often a stereoselective or stereospecific process. The stereochemistry of the resulting lactone is dictated by the mechanism of the ring-closing reaction and the stereochemical configuration of the starting material. In the case of desacetylcefotaxime (B1670277), intramolecular cyclization leads to the formation of a fused lactone ring system, Desacetylcefotaxime lactone M2. hres.camedsinfo.com.au
The principles governing the regioselectivity and stereoselectivity of such intramolecular cyclizations are well-established, often explained by Baldwin's rules. wikipedia.org These rules predict the relative favorability of different ring closure types (e.g., exo vs. endo). For lactonization, a 5-exo-tet closure is generally favored. wikipedia.org
In catalytic systems designed for β-lactone synthesis, the stereochemical outcome can be controlled with high precision. For example, N-heterocyclic carbene (NHC) catalyzed dynamic kinetic resolution can produce β-lactones with high diastereo- and enantioselectivity. luc.edu Similarly, cobalt-based catalytic systems for the carbonylation of epoxides can lead to specific stereochemical outcomes, where the stereocenter is inverted during the reaction. mdpi.com The stereochemistry of the final lactone product is a direct consequence of the reaction mechanism, whether it involves a concerted [2+2] cycloaddition or a stepwise process with inversion of configuration. rsc.orgmdpi.com
Enzyme-Substrate Interactions in Lactone Biosynthesis and Degradation
The formation of this compound is a consequence of the metabolic degradation of cefotaxime, a process often initiated by bacterial β-lactamase enzymes. nih.gov The interaction between the substrate (cefotaxime) and the enzyme's active site is fundamental to the entire catalytic cycle.
The process begins with the binding of cefotaxime to the enzyme's active site. This is followed by acylation, where the active site serine residue attacks the carbonyl carbon of the β-lactam ring, opening the ring and forming a covalent acyl-enzyme intermediate. asm.org The subsequent deacylation step, involving a nucleophilic attack by a water molecule, hydrolyzes this intermediate, releasing the modified, inactive antibiotic. asm.org
Desacetylcefotaxime, the primary metabolite of cefotaxime, is also a substrate for these enzymes and can undergo further degradation. hres.camedsinfo.com.au The intramolecular cyclization to form the inactive lactone can occur following the initial enzymatic ring opening. Structural studies of β-lactamases like OXA-48 in complex with cefotaxime reveal how the substrate fits into the active site. bohrium.com The orientation of the substrate is critical; for example, the side chains of cephalosporins can affect the access of the hydrolytic water molecule, which explains why some β-lactamases have lower activity against certain cephalosporins. bohrium.com
Kinetic studies provide further insight into these interactions. In some cases, discrepancies between the Michaelis constant (Km) and the inhibition constant (Ki) for cefotaxime with a β-lactamase suggest complex mechanisms, such as the existence of multiple enzyme forms during catalysis. acs.org For the P99 β-lactamase, a scheme was proposed where the initial enzyme form binds cefotaxime tightly, but during turnover, it is converted to a second, more weakly binding form, which then dominates the steady-state reaction. acs.org These detailed enzyme-substrate interactions govern the rate and pathway of cefotaxime degradation, ultimately leading to products including the desacetylcefotaxime lactone.
Degradation and Stability of Desacetylcefotaxime Lactone M2
Subsequent Conversion Pathways to Further Metabolites (e.g., M3/UP2)
The metabolic journey of cefotaxime (B1668864) does not end with the formation of Desacetylcefotaxime (B1670277) lactone M2. Extensive research has demonstrated that this lactone is a precursor to further metabolites. The established metabolic route proceeds from cefotaxime to its active metabolite, desacetylcefotaxime, which then undergoes cyclization to form the inactive desacetylcefotaxime lactone. researchgate.netscribd.com This lactone is then further degraded into other metabolites. researchgate.netscribd.com
Studies in humans, rats, and dogs have identified subsequent metabolites, often designated as M metabolites, including M3. scribd.com In vitro investigations have further clarified this pathway, revealing that two unidentified metabolites, termed UP1 and its optical isomer UP2, are formed from the degradation of desacetylcefotaxime lactone. acquirepublications.organtiinfectivemeds.com These metabolites, UP1 and UP2, are considered stable lactone forms with an opened β-lactam ring. researchgate.netresearchgate.net The formation of desacetylcefotaxime lactone is considered the rate-limiting step in this metabolic cascade. researchgate.netscribd.com All these metabolic transformations are believed to primarily occur in the liver. researchgate.netscribd.com
The excretion profile of cefotaxime and its metabolites has been studied, with a significant portion of the administered dose being recovered in the urine. acquirepublications.orgmedsinfo.com.au These urinary metabolites include unchanged cefotaxime, desacetylcefotaxime, and the open lactone derivative of desacetylcefotaxime. medsinfo.com.au
Factors Influencing Lactone Ring Stability
The stability of the lactone ring in Desacetylcefotaxime lactone M2 is a critical determinant of its persistence and further conversion. Several factors can influence the integrity of this ring.
pH: The stability of related cephalosporin (B10832234) structures is known to be pH-dependent. For instance, the hydrolysis of the β-lactam ring in certain cephalosporins is catalyzed by hydrogen ions in acidic conditions. researchgate.net While specific data on the pH stability of the lactone ring of M2 is limited, it is plausible that pH plays a significant role in its degradation.
Enzymatic Degradation: The lactone can be degraded by β-lactamases in vitro. researchgate.netresearchgate.net This enzymatic action can lead to the formation of further degradation products.
Moisture: Studies on the solid-state stability of cefotaxime sodium have shown that moisture content can significantly impact the rate of degradation. science.gov While this pertains to the parent drug, it highlights the potential for environmental factors like moisture to influence the stability of its metabolites, including the lactone.
Further research is needed to fully elucidate the specific effects of temperature, solvents, and other chemical factors on the stability of the this compound ring.
In Vitro Degradation Studies and Identification of Products
In vitro studies have been instrumental in understanding the degradation of this compound and identifying its subsequent products. These studies have confirmed that the lactone degrades to form metabolites UP1 and UP2. researchgate.netresearchgate.net These products are characterized as stable lactones with an opened β-lactam ring and are not formed from cefotaxime or desacetylcefotaxime directly. researchgate.netresearchgate.net
It has been noted that UP1 and UP2 are stable against further degradation by β-lactamases. researchgate.netresearchgate.net The degradation of the lactone can also be induced by alkali conditions in vitro. researchgate.netresearchgate.net
High-performance liquid chromatography (HPLC) has been a key analytical technique for separating and quantifying cefotaxime and its metabolites, including the lactone, in various biological fluids and in vitro samples. researchgate.netdss.go.th
Q & A
Basic Research Questions
Q. What is the established metabolic pathway of cefotaxime leading to desacetylcefotaxime lactone M2, and how does species variation impact this pathway?
- Methodological Answer : The metabolic pathway involves sequential hepatic transformations: cefotaxime → desacetylcefotaxime → desacetylcefotaxime lactone → M2 metabolites (M2 and M3) . The rate-limiting step is lactone formation, which occurs exclusively in the liver. Species differences (rats, dogs, humans) are primarily quantitative rather than qualitative; for example, M2 is detectable in human and canine urine but absent in plasma unless nephrectomy is performed (e.g., in rats) . To study species-specific metabolism, combine in vivo models (e.g., bile duct cannulation for biliary excretion analysis) with in vitro hepatocyte assays to isolate hepatic contributions.
Q. What analytical methods are recommended for detecting this compound in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is optimal. For lactone stability, use mobile phases with controlled acetonitrile ratios (60–70%) and column temperatures (30–40°C) to prevent lactone hydrolysis . Pre-treat samples with protease inhibitors to avoid metabolite degradation. In urine, M2 detection requires solid-phase extraction to eliminate interfering compounds, while plasma analysis may necessitate nephrectomized models to enhance sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in detecting this compound in plasma versus urine across experimental models?
- Methodological Answer : Contradictions arise due to renal excretion dynamics and assay sensitivity. M2 is undetectable in plasma under normal conditions but present in urine . To reconcile this:
- Use bile-duct-cannulated models to track biliary excretion.
- Employ nephrectomized rodents to simulate impaired renal clearance, increasing plasma M2 levels .
- Optimize sampling times (e.g., 0–24 hours post-dose) and validate assays with spiked plasma/urine controls to confirm detection limits .
Q. What experimental designs are optimal for studying the hepatic conversion kinetics of desacetylcefotaxime to its lactone form?
- Methodological Answer : Apply a factorial design approach to isolate variables (e.g., hepatocyte viability, substrate concentration, incubation time). Use Derringer’s desirability function for multi-response optimization (e.g., lactone yield vs. degradation) . Key steps:
In vitro : Incubate desacetylcefotaxime with microsomal fractions under varying pH and temperature conditions.
In vivo : Administer radiolabeled cefotaxime to track hepatic conversion via autoradiography.
Data analysis : Fit kinetic models (e.g., Michaelis-Menten) to estimate Vmax and Km for lactonization .
Q. What are the implications of the rate-limiting lactonization step for pharmacokinetic (PK) modeling of this compound?
- Methodological Answer : The rate-limiting lactone formation necessitates compartmental PK models that differentiate hepatic vs. systemic metabolism. Incorporate hepatic blood flow and enzyme saturation effects using physiologically based pharmacokinetic (PBPK) software (e.g., Simcyp). Validate models against urinary recovery data (>80% renal excretion) and adjust for species-specific hepatic extraction ratios .
Q. How can researchers assess the bioactivity of this compound given its reported microbial inactivity?
- Methodological Answer : While M2 is microbially inactive, its role in drug-drug interactions or immunomodulation remains unexplored . Methodologies:
- In vitro : Screen for anti-inflammatory activity using RAW264.7 macrophages (e.g., NF-κB inhibition assays) .
- In vivo : Test M2 in infection models with impaired renal function (e.g., nephrectomized rats) to assess systemic effects .
- Omics : Perform metabolomic profiling to identify off-target pathways influenced by M2 accumulation.
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
